molecular formula C19H22N6O2 B2506061 5-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 946234-74-8

5-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No. B2506061
CAS RN: 946234-74-8
M. Wt: 366.425
InChI Key: CHJBWRJDVYJNLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a derivative of 1-H-pyrazole-3-carboxamide . It is part of a series of compounds that have been designed and synthesized to exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .


Synthesis Analysis

The synthesis of this compound involves the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole . This is critical for FLT3 and CDK inhibition . More detailed synthesis procedures are not available in the search results.

Scientific Research Applications

Antileukemic Activity

This compound has garnered attention due to its potential as an antileukemic agent. Researchers have explored its effects on leukemia cells, particularly in the context of chronic myeloid leukemia (CML). One of its isomers, 4-[(3-amino-4-methylphenyl)amino]methylphenyl-(4-methylpiperazin-1-yl)methanone , plays a crucial role in the synthesis of the well-known antileukemic drug imatinib . Imatinib targets specific tyrosine kinases, including the BCR-ABL fusion protein, which is characteristic of CML. The compound’s ability to inhibit these kinases has made it a valuable therapeutic option.

FLT3 Kinase Inhibition

FLT3 (FMS-like tyrosine kinase 3) is a receptor tyrosine kinase involved in hematopoiesis. Dysregulation of FLT3 is associated with acute myeloid leukemia (AML). Researchers have identified derivatives of this compound as potent FLT3 kinase inhibitors. For instance, 4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-phenoxyphenyl)amino)piperidin-1-yl)-2-(dimethylamino)ethanone has demonstrated excellent FLT3 inhibition and antiproliferative activity . Targeting FLT3 is crucial for managing FLT3-ITD-positive AML.

CDK (Cyclin-Dependent Kinase) Inhibition

CDKs play a vital role in cell cycle regulation. Compounds related to our target have been investigated for their CDK inhibitory properties. The incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole scaffold enhances CDK inhibition . CDK inhibitors are promising candidates for cancer therapy, as they disrupt cell division and proliferation.

Enantioselective Synthesis

The compound’s enantioselective synthesis has attracted interest. Researchers have developed a route using SN2 displacement of a chiral triflate with N-methylpiperazine. This process proceeds with high stereocontrol, resulting in the desired amino acid. The chiral triflate is prepared from readily available starting materials, making this approach practical and efficient .

Pyridine-Pyrrole Nucleus Exploration

Our compound features a pyridine[2,3-c]pyrrole nucleus. Researchers have synthesized it through six experimental steps and characterized it using various spectroscopic techniques, including FT-IR, 1H NMR, 13C NMR, MS, and X-ray diffraction. Understanding its structural properties contributes to broader knowledge of heterocyclic chemistry .

Mechanism of Action

The compound exhibits excellent FLT3 and CDK inhibition and antiproliferative activities . The mechanism of action involves the incorporation of a pyrimidine-fused heterocycle at position 4 of the pyrazole, which is critical for FLT3 and CDK inhibition .

Future Directions

The future directions for this compound could involve further optimization and testing of its FLT3 and CDK inhibition and antiproliferative activities . Further studies could also explore its potential applications in the treatment of diseases where FLT3 and CDK are implicated.

properties

IUPAC Name

5-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O2/c1-22-9-11-23(12-10-22)17(26)7-8-24-14-20-18-16(19(24)27)13-21-25(18)15-5-3-2-4-6-15/h2-6,13-14H,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJBWRJDVYJNLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CCN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-(4-methylpiperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.